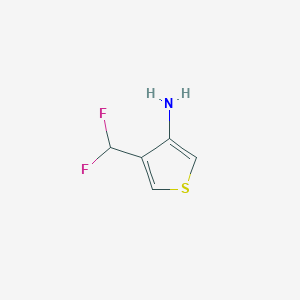

4-(Difluoromethyl)thiophen-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2NS |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

4-(difluoromethyl)thiophen-3-amine |

InChI |

InChI=1S/C5H5F2NS/c6-5(7)3-1-9-2-4(3)8/h1-2,5H,8H2 |

InChI Key |

VDDXLQUBIYOMBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)N)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethyl Thiophen 3 Amine and Analogous Structures

Strategic Approaches to Introduce the Difluoromethyl Moiety

The incorporation of a difluoromethyl (CF2H) group into organic molecules is a key step in synthesizing the target compound. rsc.orgresearchgate.netrsc.org This group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. researchgate.netnih.gov The primary methods for introducing this moiety can be categorized into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Difluoromethylation Techniques and Reagent Development

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent to an electrophilic substrate. alfa-chemistry.com A variety of reagents have been developed for this purpose. For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is a common reagent used in the presence of a suitable Lewis base to perform nucleophilic difluoromethylation on carbonyl compounds. cas.cn However, its application can be limited by harsh reaction conditions. cas.cn

Another notable reagent is difluoromethyltriphenylphosphonium bromide (DFPB), which, under specific basic conditions, can act as a nucleophilic difluoromethylating agent for aldehydes and ketones, yielding α-CF2H alcohols. cas.cn The choice of base is critical; for example, cesium carbonate can favor nucleophilic addition over the expected Wittig olefination. cas.cn

More recent developments include the use of difluoromethyl phenyl sulfone (PhSO2CF2H), which serves as a versatile precursor to the nucleophilic PhSO2CF2− anion. acs.org This reagent has been successfully employed in various synthetic transformations. acs.org Additionally, α-difluoromethyl sulfoximine (B86345) compounds have been developed as efficient reagents for transferring the CF2H group to S-, N-, and C-nucleophiles. acs.orglookchem.com

| Reagent/Method | Substrate Scope | Key Features |

| (Difluoromethyl)trimethylsilane (TMSCF2H) | Carbonyl compounds | Requires a Lewis base; can have harsh reaction conditions. cas.cn |

| Difluoromethyltriphenylphosphonium bromide (DFPB) | Aldehydes, Ketones | Base-dependent reactivity; can yield α-CF2H alcohols. cas.cn |

| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Various electrophiles | Versatile precursor for the PhSO2CF2− anion. acs.org |

| α-Difluoromethyl sulfoximine | S-, N-, and C-nucleophiles | Efficient transfer of the CF2H group. acs.orglookchem.com |

Electrophilic Difluoromethylation Pathways

Electrophilic difluoromethylation introduces the CF2H group to electron-rich centers. alfa-chemistry.com A range of electrophilic difluoromethylating agents have been developed, including onium salts, phenyl sulfoximine, sulfur ylides, and phosphine (B1218219) ylides. alfa-chemistry.com These reagents are advantageous for introducing the difluoromethyl group into molecules at sites of high electron density. alfa-chemistry.com

One example is the S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has proven effective for the electrophilic difluoromethylation of nucleophiles such as sulfonic acids, tertiary amines, and imidazole (B134444) derivatives. nih.govacs.org However, it is not effective for phenols, carbon nucleophiles, or primary and secondary amines. nih.govacs.org

Another class of reagents, S-((phenylsulfonyl)difluoromethyl)thiophenium salts, has been designed for the carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. nih.gov Furthermore, N-difluoromethylthiophthalimide has been developed as a shelf-stable, electrophilic reagent for the difluoromethylthiolation of a wide array of nucleophiles, including electron-rich heteroarenes. acs.org

| Reagent | Target Nucleophiles | Notes |

| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Sulfonic acids, tertiary amines, imidazoles, phosphines | Ineffective for phenols, carbon nucleophiles, primary/secondary amines. nih.govacs.org |

| S-((Phenylsulfonyl)difluoromethyl)thiophenium salts | β-ketoesters, β-diketones, dicyanoalkylidenes | Carbon-selective difluoromethylation. nih.gov |

| N-Difluoromethylthiophthalimide | Aryl/vinyl boronic acids, alkynes, amines, thiols, β-ketoesters, oxindoles, electron-rich heteroarenes | Shelf-stable and versatile. acs.org |

Radical and Transition-Metal-Catalyzed Difluoromethylation Processes

Radical difluoromethylation has emerged as a powerful tool for functionalizing a diverse range of compounds, particularly heterocycles. rsc.orgresearchgate.netrsc.org These methods often involve the generation of a difluoromethyl radical (•CF2H), which can then react with the substrate. nih.gov

A notable reagent for generating the •CF2H radical is zinc difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS). nih.gov This reagent allows for the direct difluoromethylation of nitrogen-containing heteroarenes under mild, operationally simple conditions. nih.gov Visible light photoredox catalysis has also been extensively used to generate •CF2H radicals from precursors like difluoromethyl heteroaryl-sulfones for the C-H difluoromethylation of heteroarenes. mdpi.com

Copper-mediated cross-coupling reactions are a key strategy for forming C-CF2H bonds. rsc.org For instance, the combination of CuI, CsF, and TMSCF2H has been shown to effectively difluoromethylate a range of aryl and vinyl iodides, including those with electron-rich and sterically hindered substituents. nih.govberkeley.edu This method is significant due to the previous understanding of the instability of the CuCF2H species. nih.govberkeley.edu

Furthermore, copper-mediated difluoromethylation of electron-deficient aryl iodides, as well as heteroaryl and β-styryl iodides, has been achieved at room temperature using TMSCF2H. rsc.org Copper catalysis is also employed in the nitrene transfer reaction to prepare α-difluoromethyl sulfoximine compounds, which are themselves difluoromethylating reagents. acs.org

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthetic chemistry and have been applied to difluoromethylation. nih.gov For example, palladium catalysts have been used for the difluoromethylthiolation of heteroaryl bromides, iodides, and triflates under mild conditions. nih.gov This provides a valuable route to heteroaryldifluoromethylthioethers. nih.gov

Recent advancements include the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF2Ar). nih.gov This reaction is facilitated by specific dialkylaryl phosphine ligands that promote the crucial transmetallation step. nih.gov Palladium catalysis has also been utilized for the directed C-H (ethoxycarbonyl)difluoromethylthiolation of C(sp2) centers, allowing for the functionalization of aromatic and olefinic derivatives. d-nb.info

Synthesis of Aminothiophene Core Structures

The construction of the aminothiophene ring is the other critical component in the synthesis of the target molecule. The Gewald reaction is a classic and highly effective method for synthesizing 2-aminothiophenes. nih.gov This reaction typically involves the condensation of an activated nitrile with an α-mercaptoaldehyde or ketone. nih.gov While traditionally used for 2-aminothiophenes, modifications and alternative strategies can provide access to 3-aminothiophene derivatives.

Synthesizing 3-aminothiophenes can be more challenging than their 2-amino counterparts. nih.govnih.gov One approach involves a three-component reaction for the synthesis of functionalized 3-aminothiophenes. researchgate.net Another strategy is the decarboxylation of 3-aminothiophene-2-carboxylates, although this may involve multiple steps. echemi.com The Curtius rearrangement of thiophene-3-carboxylic acid can also be employed to generate a protected 3-aminothiophene. echemi.com

Gewald Reaction and Its Adaptations for Thiophene (B33073) Formation

The Gewald reaction is a powerful and widely recognized multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org In its classic form, the reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgmdpi.com The reaction proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes sulfur addition and subsequent cyclization to yield the 2-aminothiophene product. wikipedia.org

While the Gewald reaction is exceptionally effective for producing 2-aminothiophenes nih.govarkat-usa.orgnih.gov, its direct application to synthesize the 3-amino isomer, as required for the target molecule, is not straightforward. The mechanism inherently places the newly formed amine group at the C2 position, adjacent to the electron-withdrawing group from the activated nitrile. nih.gov

Adapting this methodology for 3-aminothiophene synthesis would necessitate a fundamental change in starting materials. One hypothetical adaptation could involve using a β-ketonitrile that already contains a protected amine or a precursor group at the appropriate position. However, the synthesis of 3-aminothiophenes is generally considered more challenging and is less documented than the synthesis of their 2-amino counterparts. researchgate.net

Condensation and Cyclization Methodologies for Thiophene Ring Construction

Beyond the Gewald reaction, several other condensation and cyclization strategies exist for constructing the thiophene ring, which could be theoretically adapted for the synthesis of 4-(difluoromethyl)thiophen-3-amine.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.gov To apply this to the target molecule, one would require a suitably substituted 1,4-dicarbonyl precursor bearing the necessary difluoromethyl and protected amine functionalities at the correct positions.

Fiesselmann Thiophene Synthesis: This approach offers more flexibility by reacting thioglycolic acid derivatives with β-ketoesters or 1,3-dicarbonyl compounds. This could potentially allow for the construction of the 3-aminothiophene ring system if the appropriate precursors are designed.

Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate. By modifying the starting dicarbonyl and the thiodiacetate components, one could envision a route to the desired substitution pattern.

These methods, while fundamental in thiophene chemistry, would require the synthesis of complex and highly functionalized acyclic precursors, which may present its own set of synthetic challenges.

Multi-Component Reactions for Substituted Aminothiophenes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org The Gewald reaction is a prime example of an MCR used for thiophene synthesis. organic-chemistry.orgorganic-chemistry.org Other MCRs, while not all directly yielding thiophenes, illustrate the power of this approach for building heterocyclic systems.

For instance, the Asinger reaction and its variants are four-component reactions that produce 3-thiazolines from ketones, ammonia (B1221849), and sulfur. nih.govnih.gov While this yields a different heterocycle, the principles of combining multiple simple starting materials to rapidly build complexity are relevant. A bespoke MCR could theoretically be designed for this compound by selecting starting materials that contain the requisite difluoromethyl and amino fragments, which would then assemble into the thiophene ring in a single pot.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of the target molecule can be approached through two primary strategies: a convergent approach, where the thiophene ring is functionalized in the final stages, or a divergent approach, where a pre-functionalized building block is used to construct the ring.

Late-Stage Difluoromethylation on Pre-formed Thiophenes

A highly attractive convergent strategy involves the introduction of the difluoromethyl group onto a pre-existing 3-aminothiophene scaffold. This "late-stage" functionalization is a major focus in medicinal chemistry as it allows for the rapid diversification of complex molecules. rsc.orgrsc.org Recent advances have provided several powerful methods for C-H difluoromethylation:

Radical Difluoromethylation: Minisci-type reactions using a radical difluoromethyl source can be used to functionalize heteroaromatics. rsc.orgresearchgate.net Reagents such as zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) or others that generate the •CF₂H radical could potentially be used to functionalize a protected 3-aminothiophene derivative. The regioselectivity of this addition would be a critical factor. nih.govrsc.org

Metal-Catalyzed Cross-Coupling: If a 3-amino-4-halothiophene derivative (e.g., bromo- or iodo-) is available, a transition-metal-catalyzed cross-coupling reaction could be employed. rsc.org This involves coupling the halothiophene with a difluoromethyl-containing reagent, such as a copper-CF₂H complex. researchgate.net

This approach benefits from the potential availability of various substituted 3-aminothiophenes, allowing for the synthesis of diverse analogs.

Introduction of the Amine Functionality into Difluoromethylated Thiophenes

An alternative convergent route involves starting with a thiophene ring that already contains the difluoromethyl group at the C4 position and then introducing the amine group at C3. However, the direct introduction of an amino group onto an existing thiophene ring can be challenging. nih.gov Potential methods include:

Nitration and Reduction: A common method for introducing an amine group to an aromatic ring is through electrophilic nitration followed by reduction of the resulting nitro group. The 4-(difluoromethyl)thiophene would first be nitrated, hopefully with selectivity for the C3 position, and the resulting nitrothiophene would then be reduced to the desired 3-amine using standard conditions (e.g., SnCl₂, H₂/Pd).

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could be used if a 3-halo-4-(difluoromethyl)thiophene precursor were synthesized. This precursor could then be coupled with an ammonia surrogate or a protected amine to install the C3-N bond.

A significant challenge in this area is the potential instability of free N-difluoromethyl amines, which has hampered some synthetic efforts involving these motifs. nih.gov

One-Pot and Sequential Transformations for Integrated Synthesis

To improve efficiency and reduce the number of purification steps, one-pot or sequential (tandem) reactions are highly desirable. organic-chemistry.orgrsc.org Such a strategy for this compound could integrate the formation of the heterocyclic ring with the introduction of one or both of the key functional groups.

For example, a hypothetical one-pot process could begin with the components of a modified Gewald or Fiesselmann synthesis to form a 3-aminothiophene intermediate in situ. Without isolation, a late-stage difluoromethylation reagent could be added to the same reaction vessel to complete the synthesis of the final product. rsc.orgacs.org This approach demands that the reaction conditions for each step be compatible, which is a significant but often surmountable challenge. The development of such an integrated synthesis would represent a highly efficient route to this valuable chemical scaffold.

Optimization of Reaction Conditions and Process Development for Scalability

The efficient synthesis of substituted aminothiophenes, including those bearing electron-withdrawing groups like the difluoromethyl moiety, is often achieved through the Gewald reaction. wikipedia.orgorganic-chemistry.orgthieme-connect.de This one-pot, three-component reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, catalyzed by a base. wikipedia.orgorganic-chemistry.orgthieme-connect.de The optimization of reaction parameters is crucial for achieving high yields and purity, particularly when scaling up the process for industrial applications.

Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature. For instance, the use of L-proline as a green and cost-effective catalyst has been shown to be effective in the Gewald reaction, with optimal conditions identified as 10 mol% of the catalyst in DMF at 60°C. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction and improve yields. wikipedia.org

The nature of the reactants also plays a significant role. Malononitrile, for example, tends to be more reactive than cyanoacetate (B8463686) in the Gewald reaction. organic-chemistry.org The choice of the carbonyl compound is also critical. While cyclic ketones like cyclohexanone (B45756) generally provide good yields, more strained cyclic ketones can lead to lower efficiencies. organic-chemistry.org For the synthesis of 4-aryl-3-cyano-2-aminothiophenes, a stepwise Gewald approach has been developed, which involves the initial Knoevenagel condensation of aryl methyl ketones with malononitrile, followed by bromination and subsequent cyclization with sodium hydrosulfide. tubitak.gov.trresearchgate.net

Catalyst Systems and Ligand Design for Enhanced Efficiency

The synthesis of aminothiophenes can also be achieved through the palladium-catalyzed amination of halothiophenes, a reaction that is highly dependent on the catalyst system and ligand design. For electron-deficient halothiophenes, which would be analogous to a precursor for this compound, ligands such as BINAP have been shown to yield the best results. researchgate.net The use of P(t-Bu)3 as a ligand has also been demonstrated to be effective for the coupling of various five-membered heterocyclic halides. acs.org

The development of new ligands has been instrumental in expanding the scope and efficiency of palladium-catalyzed aminations. For instance, the hindered Josiphos family of ligands has shown remarkable activity in the C-N coupling of primary amines with aryl chlorides and bromides, even enabling the use of ammonia to form primary arylamines. nih.gov Furthermore, monodentate N-substituted heteroarylphosphines, such as the cataCXium P ligands, have proven to be excellent in the palladium-catalyzed amination of both activated and deactivated chloroarenes under mild conditions. nih.gov

The choice of the palladium precursor and the ligand is critical for optimizing the reaction. Studies have shown that for the amination of 3-bromothiophene (B43185) with N-methylaniline, the fastest reactions occurred with the Pd(I) dimer, [PdBr(PtBu3)]2. acs.org For the amination of other halogenated heterocycles, the combination of palladium trifluoroacetate (B77799) and PtBu3 was found to be most effective. acs.org

| Catalyst System | Ligand | Substrate Type | Key Advantages |

| Palladium / BINAP | BINAP | Electron-deficient halothiophenes | High yields for electron-deficient substrates researchgate.net |

| Palladium / P(t-Bu)3 | P(t-Bu)3 | Furan, indole, thiazole (B1198619) halides | Broad applicability for various heterocycles acs.org |

| Palladium / Josiphos | Hindered Josiphos | Aryl chlorides and bromides | High activity, enables use of ammonia nih.gov |

| Palladium / cataCXium P | N-arylindolylphosphines | Activated and deactivated chloroarenes | High turnover numbers, mild conditions nih.gov |

| [PdBr(PtBu3)]2 | P(t-Bu)3 | 3-bromothiophene | Fast reaction rates acs.org |

Solvent Effects and Temperature Control in Selective Synthesis

Solvent and temperature are critical parameters that can significantly influence the outcome and selectivity of aminothiophene synthesis. In the Gewald reaction, a variety of solvents have been explored, with polar solvents like DMF often being preferred. organic-chemistry.org The use of environmentally benign solvents is also an area of active research.

Temperature control is essential for managing reaction rates and minimizing the formation of byproducts. In the Gewald reaction, temperatures are typically controlled to ensure the desired product is formed efficiently. wikipedia.org For instance, in the L-proline catalyzed synthesis of 2-aminothiophenes, a temperature of 60°C was found to be optimal. organic-chemistry.org

In palladium-catalyzed aminations, the reaction temperature can often be lowered with the use of more active catalyst systems. The development of third-generation ligands has enabled many of these reactions to be run at room temperature. acs.org

Regioselectivity Challenges in Aminothiophene Functionalization

The functionalization of substituted thiophenes, including the introduction of an amino group, can present significant regioselectivity challenges. The position of the substituent on the thiophene ring directs the position of further functionalization. For 3-substituted thiophenes, electrophilic substitution, such as formylation, can lead to a mixture of products. The regioselectivity of such reactions can be influenced by the nature of the formylating agent. researchgate.net

In the context of synthesizing this compound, controlling the regioselective introduction of the amino group at the 3-position is a key challenge. If starting from a 3-halothiophene derivative, the regioselectivity is predetermined. However, if constructing the ring via a method like the Gewald reaction, the substitution pattern of the starting materials will dictate the final regiochemistry. The synthesis of 3,4-disubstituted-2-aminothiophenes has been achieved through a stepwise Gewald reaction, demonstrating a method to control the substitution pattern. tubitak.gov.trresearchgate.net

The synthesis of polysubstituted 2-aminothiophenes often requires careful planning to achieve the desired isomer. For example, a one-pot, four-component Gewald reaction has been developed for the synthesis of substituted 2-aminothiophenes with coumarin-thiazole scaffolds, highlighting the complexity and potential for regiochemical control in these multicomponent reactions. researchgate.net

Chemical Reactivity and Derivatization Pathways of 4 Difluoromethyl Thiophen 3 Amine

Reactivity of the Amino Group

The primary amine at the C3 position of the thiophene (B33073) ring is a key functional group, serving as a potent nucleophile and a site for a multitude of chemical transformations. Its reactivity is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing effect of the adjacent difluoromethyl group.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom allows for straightforward reactions with various electrophiles.

Acylation: The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protection strategy for the amine during subsequent manipulations of the thiophene ring. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-(difluoromethyl)thiophen-3-yl)acetamide. Trifluoromethanesulfonic acid (TfOH) has been noted as a powerful catalyst for acylation reactions under various conditions. mdpi.com

Alkylation: As a primary amine, 4-(difluoromethyl)thiophen-3-amine can be alkylated by alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and even forming quaternary ammonium (B1175870) salts upon further alkylation. libretexts.orgmasterorganicchemistry.com The nucleophilicity of the amine product is often higher than the starting material, promoting over-alkylation. masterorganicchemistry.com Self-limiting alkylation strategies using N-aminopyridinium salts have been developed to selectively synthesize secondary amines. acs.org

Arylation: N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. The choice of reaction conditions, particularly the base, is critical to favor N-arylation over competitive C-C coupling at the thiophene ring. researchgate.net

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amides | Base (e.g., Pyridine, Triethylamine) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Base (e.g., K₂CO₃, Cs₂CO₃) |

| Arylation | Aryl Halides/Triflates | N-Aryl Amines | Palladium Catalyst, Ligand, Base |

Formation of Amine-Derived Functional Groups

Beyond simple N-alkylation or N-acylation, the amino group is a precursor to a wide array of other nitrogen-containing functional groups. Reaction with sulfonyl chlorides yields stable sulfonamides. Other potential transformations include the formation of ureas (via reaction with isocyanates) or thioureas (via reaction with isothiocyanates), significantly expanding the molecular diversity accessible from this starting material. The synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride (B91410) has been reported as a valuable method for creating related structures. acs.org

Coupling Reactions Involving the Amino Moiety

The amino group can directly participate in various coupling reactions. Heterobifunctional crosslinkers, such as those containing a succinimidyl ester, react with the amine to form stable amide bonds, a technique often used for biomolecular immobilization. researchgate.net In the context of metal-catalyzed reactions, the conditions dictate the site of reactivity. While palladium catalysis with specific bases can promote direct C-H arylation on the thiophene ring, other conditions can lead to the amination reaction (N-arylation), where the amine itself couples with an aryl halide. researchgate.net One-pot, three-component reactions involving α-amino ketones, indoles, and perbromomethane have also been developed to construct complex heterocyclic frameworks by forming new C=N, C-C, and N-Br bonds in a single step. frontiersin.org

Transformations of the Thiophene Ring System

The thiophene ring itself is a reactive platform, susceptible to a range of transformations that allow for further functionalization. The electronic properties of the incumbent amino and difluoromethyl groups play a crucial role in directing the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Nucleus

The reactivity of the thiophene ring towards electrophilic substitution is heavily influenced by its substituents. The 3-amino group is a powerful activating group and directs incoming electrophiles to the C2 and C5 positions. Conversely, the 4-difluoromethyl group is moderately electron-withdrawing, which deactivates the ring, particularly the adjacent C5 position. vulcanchem.com Therefore, electrophilic substitution is most likely to occur at the C2 position, which is activated by the amino group and less influenced by the deactivating -CF2H group. Substitution at the C5 position is also possible but expected to be less favorable. vulcanchem.com

Nucleophilic aromatic substitution typically requires a leaving group (like a halogen) and strong activation by electron-withdrawing groups. Halogenated derivatives of this compound could potentially undergo nucleophilic substitution with various nucleophiles.

Metallation and Cross-Coupling Reactions at Thiophene Ring Positions

Modern synthetic chemistry offers powerful tools for functionalizing the thiophene ring through metallation and cross-coupling reactions.

Metallation: Directed ortho-metallation is a viable strategy. By analogy with similar systems, protecting the amino group (e.g., as an acetanilide) followed by treatment with a strong base like lithium diisopropylamide (LDA) could achieve selective deprotonation (lithiation) at the C2 position. The resulting organolithium species can then be quenched with a variety of electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring.

Direct C-H Arylation: Research on the closely related 3-amino-4-methylthiophene has shown that direct arylation with aryl bromides occurs with high regioselectivity at the C2 position. researchgate.net This reaction proceeds efficiently using a palladium catalyst and potassium acetate (B1210297) as the base, which crucially suppresses the competing N-arylation side reaction. researchgate.net

Suzuki and Stille Couplings: Halogenated derivatives of this compound would be excellent substrates for Suzuki-Miyaura coupling (with boronic acids) nih.gov or Stille coupling (with organostannanes). acs.org These reactions provide reliable routes to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: The introduction of alkynyl groups can be achieved via Sonogashira coupling of a halo-substituted thiophene with a terminal alkyne, catalyzed by palladium and copper complexes. acs.orgacs.org

Table 2: Key Cross-Coupling Reactions for Thiophene Ring Functionalization

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Feature |

|---|---|---|---|---|

| Direct C-H Arylation | C-H bond (e.g., at C2) | Aryl Halide | Pd Catalyst, Base (e.g., KOAc) | C-Aryl bond |

| Suzuki-Miyaura | Thiophene-Halide | Boronic Acid/Ester | Pd Catalyst, Base | C-Aryl/Vinyl bond |

| Stille | Thiophene-Halide | Organostannane | Pd Catalyst | C-Aryl/Vinyl/Alkyl bond |

| Sonogashira | Thiophene-Halide | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | C-Alkynyl bond |

| Hiyama | Thiophene-Halide | Organosilane | Pd Catalyst, Fluoride source | C-Aryl/Alkyl/Vinyl bond |

Ring-Opening and Rearrangement Processes

The thiophene ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the relief of ring strain or the formation of more stable intermediates. For this compound, the substituents—an amino group and a difluoromethyl group—significantly influence which of these pathways are favored.

One potential pathway involves reactions initiated by difluorocarbene. Research on cyclic thioethers has shown that difluorocarbene can induce a ring-opening difluoromethylation-halogenation sequence. This process proceeds through the formation of a sulfonium (B1226848) ylide intermediate, which, upon protonation and subsequent attack by a halide ion, leads to the cleavage of a carbon-sulfur bond. While this has been demonstrated on other cyclic thioethers, it suggests a plausible reactivity pattern for the thiophene sulfur in this compound under similar carbene-generating conditions.

Furthermore, studies on substituted thienopyridazines have demonstrated that the thiophene ring can undergo cleavage and subsequent rearrangement in the presence of nucleophiles like N'-(aryl)benzothiohydrazides. nih.govdntb.gov.ua This type of reaction proceeds through a formal [4+1] annulation, leading to complex heterocyclic systems. nih.gov Such reactivity highlights the potential for the this compound scaffold to be a precursor in one-pot syntheses of novel fused heterocyclic structures. nih.gov The specific electronic influence of the difluoromethyl and amino groups would modulate the susceptibility of the thiophene ring to such nucleophilic attacks and subsequent rearrangements.

Chemical Behavior of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a critical functionality that imparts unique chemical and physical properties to the molecule. It is often considered a lipophilic bioisostere of hydroxyl or thiol groups. nih.gov

Influence on Adjacent Functionalities and Overall Molecular Reactivity

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This electronic pull has several significant consequences for the molecule's reactivity. Firstly, it decreases the electron density of the thiophene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. This deactivating effect can also influence the regioselectivity of such reactions.

Secondly, the electron-withdrawing nature of the CF₂H group reduces the basicity of the adjacent 3-amino group. This modulation of pKa is a crucial consideration in medicinal chemistry, as it affects the ionization state of the molecule under physiological conditions, thereby influencing its solubility, membrane permeability, and interaction with biological targets. acs.org The CF₂H group provides a more moderate electron-withdrawing effect compared to the trifluoromethyl (CF₃) group, offering a nuanced tool for fine-tuning molecular properties.

Reactions Involving the C-H Bond of the Difluoromethyl Group

The single C-H bond within the difluoromethyl group is a site for potential chemical modification. This bond is activated by the adjacent fluorine atoms, making it susceptible to radical abstraction. The generation of a difluoromethyl radical (•CF₂H) is a known strategy in organic synthesis. jlu.edu.cn For instance, photoredox catalysis using an organic photocatalyst can trigger the direct C-H difluoromethylation of heterocycles, using reagents like sodium difluoromethanesulfonate as the CF₂H radical source under mild conditions with oxygen as a green oxidant. nih.gov

This inherent reactivity suggests that this compound could participate in radical-mediated C-C or C-heteroatom bond-forming reactions, initiated by the abstraction of the hydrogen atom from the CF₂H group. Such transformations would allow for the further elaboration of the difluoromethyl substituent, converting it into a more complex functional group. Transition-metal-catalyzed C-H activation is another powerful strategy that has been applied to functionalize C-H bonds, including those in fluoroalkyl groups. acs.orgacs.org

Hydrogen Bonding Properties and Their Implications for Chemical Interactions

Hydrogen bonding plays a pivotal role in molecular recognition and self-assembly. This compound possesses multiple sites capable of participating in hydrogen bonds. The primary amine (-NH₂) group is a classic hydrogen bond donor.

Concurrently, the fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. chemistryviews.org While more feeble than conventional hydrogen bonds with oxygen or nitrogen, these C-F•••H-X interactions can be significant, particularly within constrained environments like protein binding pockets. chemistryviews.orgrsc.org The propensity for fluorine to act as a hydrogen bond acceptor is a subject of ongoing study, but evidence shows that moieties like CHF₂ can form such bonds. chemistryviews.orgnih.gov Additionally, the sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, typically interacting with the π-electron system of the ring rather than through its lone pairs. rsc.org This complex interplay of a strong donor (NH₂) and multiple weak acceptors (F, S, π-system) defines the molecule's interaction profile, influencing its conformation, crystal packing, and binding to biological macromolecules.

Synthesis of Advanced Derivatives and Conjugates

Modification for Bioisosteric Replacement and Pharmacophore Development

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties (bioisosterism) is a key strategy for optimizing drug candidates. sci-hub.seinformahealthcare.comcambridgemedchemconsulting.com The thiophene ring itself is frequently used as a bioisostere for a phenyl ring, offering different electronic properties and metabolic profiles. nih.gov

The this compound scaffold is a valuable starting point for creating advanced derivatives. The difluoromethyl group is particularly noteworthy as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor while increasing lipophilicity and metabolic stability. nih.govprinceton.edu This can be a crucial modification to overcome issues like rapid metabolic oxidation of alcohol functionalities in drug candidates. princeton.edu

The development of a pharmacophore model—an abstract three-dimensional representation of the key features responsible for a molecule's biological activity—is essential for rational drug design. mdpi.commdpi.com Starting with this compound, synthetic modifications can be made to either the amino group or the thiophene ring to probe structure-activity relationships. For example, acylation or alkylation of the amine can introduce new interaction points, while substitution on the thiophene ring can modulate the electronic properties and orientation of the molecule within a binding site. The strategic introduction of fluorinated groups is a common tactic to develop novel hydrogen bonding interactions or improve metabolic stability. sci-hub.senih.gov The combination of the thiophene core and the unique difluoromethyl group makes this compound a versatile platform for generating new chemical entities with tailored pharmacological profiles.

Introduction of Diverse Chemical Scaffolds onto the Core Structure

The functionalization of this compound can be systematically approached by targeting its reactive sites—the amine group and the thiophene ring—to introduce a wide array of chemical scaffolds. This derivatization is crucial for tuning the molecule's physicochemical properties for various applications.

Amine Group Derivatization: The primary amine is a versatile handle for introducing new functionalities. Standard reactions for primary amines are readily applicable, including acylation, sulfonylation, and alkylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amides. This is a common strategy to introduce phenyl, alkyl, or other complex acyl groups. For instance, acylation with trifluoroacetic anhydride (B1165640) is a known method for derivatizing primary amines for analysis. iu.edu

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, produces sulfonamides. This reaction is valuable for installing groups that can alter solubility and biological activity. The electrochemical oxidative coupling of amines with thiols to form sulfonamides represents a modern, environmentally benign approach. tue.nl

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form silyl (B83357) derivatives, which is particularly useful for increasing volatility for gas chromatography analysis. iu.edunih.gov

Formation of Heterocycles: The amine group can act as a nucleophile in condensation reactions with various electrophiles to construct new heterocyclic rings fused to or substituted on the thiophene core.

Thiophene Ring Functionalization: The difluoromethyl group is moderately electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene but directs substitution to specific positions. Computational analysis suggests that electrophilic substitution is most likely to occur at the C5 position, which is para to the amine group and meta to the difluoromethyl group. vulcanchem.com

Halogenation: Electrophilic halogenation, for example using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce a halogen atom at the C5 position. This halogenated intermediate is a key platform for further diversification.

Palladium-Catalyzed Cross-Coupling: The resulting 5-halo-4-(difluoromethyl)thiophen-3-amine can be utilized in a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.comyoutube.com These reactions are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes provides another route to append various organic fragments.

Heck Coupling: Reaction with alkenes can be used to install alkenyl substituents.

Buchwald-Hartwig Amination: This reaction allows for the introduction of a second, different amine group at the C5 position.

The following interactive table summarizes potential derivatization pathways for introducing diverse scaffolds onto the this compound structure.

Exploration of Polymeric or Supramolecular Assemblies

The unique combination of a polymerizable heterocycle (thiophene), a hydrogen-bonding group (amine), and a polar, fluorine-containing substituent makes this compound an intriguing building block for advanced materials.

Polymeric Assemblies: Polythiophenes are a well-studied class of conducting polymers. The thiophene ring of this compound can undergo oxidative polymerization, typically via electrochemical methods or with chemical oxidants, to form a polythiophene backbone. dtic.miltaylorfrancis.com The polymerization is expected to proceed via α,α-linkages between the C2 and C5 positions of the thiophene rings. dtic.mil

The resulting polymer, poly[this compound], would feature alternating difluoromethyl and amine substituents along the conjugated backbone. These substituents would profoundly impact the polymer's properties:

Electronic Properties: The electron-withdrawing difluoromethyl group and the electron-donating amine group would create a push-pull electronic structure, potentially narrowing the polymer's bandgap, which is a desirable trait for applications in organic electronics. rsc.org

Morphology and Solubility: The substituents would disrupt the planarity and packing of the polymer chains, likely increasing solubility in organic solvents compared to unsubstituted polythiophene. taylorfrancis.com

Interchain Interactions: The amine groups can participate in interchain hydrogen bonding, influencing the solid-state morphology and charge transport properties.

Supramolecular Assemblies: Beyond covalent polymers, the molecule is well-suited for forming ordered, non-covalent supramolecular structures. uh.edu These assemblies are governed by specific intermolecular interactions.

Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor. youtube.com Derivatization of the amine to a urea (B33335) or amide can create more robust and directional hydrogen-bonding motifs. These interactions can drive the self-assembly of molecules into well-defined nanostructures like fibers, ribbons, or sheets. rsc.org

π–π Stacking: The electron-rich thiophene rings can stack on top of one another, an interaction that is crucial for charge transport in organic semiconductor materials.

Research on related thiophene derivatives has shown that the introduction of urea groups can lead to the formation of supramolecular nanobelts with high photocatalytic activity, driven by a combination of hydrogen bonding and π–π stacking. rsc.org Similarly, the self-organization of terthiophene derivatives can be directed by weak hydrogen bonds to form highly ordered 2D layered structures. nih.gov It is therefore highly probable that this compound and its derivatives could be designed to self-assemble into functional materials for applications in catalysis, sensing, or electronics.

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethyl Thiophen 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 4-(difluoromethyl)thiophen-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive understanding of its molecular framework.

High-Resolution 1H, 13C, and 19F NMR for Definitive Structural Assignment

High-resolution 1D NMR spectra (¹H, ¹³C, and ¹⁹F) are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring, the amine (NH₂) protons, and the proton of the difluoromethyl (CHF₂) group. The aromatic protons' chemical shifts and coupling patterns are indicative of their positions on the substituted thiophene ring. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. A key feature is the signal for the CHF₂ proton, which is anticipated to be a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the four carbons of the thiophene ring and the carbon of the difluoromethyl group are expected. The carbon attached to the fluorine atoms will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the thiophene ring carbons are influenced by the electron-donating amine group and the electron-withdrawing difluoromethyl group.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a doublet is expected for the two equivalent fluorine atoms, arising from coupling with the geminal proton of the CHF₂ group. The chemical shift of this signal is characteristic of a difluoromethyl group attached to an aromatic ring.

| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constant (J) / Hz |

| ¹H (Aromatic) | 7.0 - 8.0 | d, d | 2-5 (H-H) |

| ¹H (NH₂) | Variable | br s | - |

| ¹H (CHF₂) | 6.5 - 7.5 | t | ~50-60 (H-F) |

| ¹³C (Aromatic) | 100 - 150 | - | - |

| ¹³C (CHF₂) | 110 - 125 | t | ~230-250 (C-F) |

| ¹⁹F (CHF₂) | -110 to -130 | d | ~50-60 (F-H) |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the coupling between the adjacent aromatic protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is instrumental in assigning the proton signals to their corresponding carbon atoms in the thiophene ring and for the difluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the difluoromethyl group protons and the adjacent aromatic proton. For derivatives with stereocenters, NOESY is essential for determining the relative stereochemistry.

Solution-State Conformation and Dynamic Processes via NMR

Variable-temperature NMR studies can provide insights into the conformational dynamics of this compound. For example, rotation around the C-N bond of the amine group or the C-C bond connecting the difluoromethyl group to the thiophene ring could be investigated. Changes in the NMR spectra, such as line broadening or the coalescence of signals at different temperatures, can be analyzed to determine the energy barriers for these conformational changes.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Characteristic Absorption Bands and Their Correlation to Functional Groups

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups.

N-H Stretching : The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

C-H Stretching : Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-H stretch of the difluoromethyl group may also appear in this region.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region. jchps.com

C-F Stretching : Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.

C-S Stretching : The C-S stretching vibration of the thiophene ring is typically observed in the 600-800 cm⁻¹ region. iosrjournals.org

N-H Bending : The bending vibration of the amine group is expected around 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=C (Thiophene Ring) | Stretch | 1400 - 1600 | Medium to Strong |

| N-H (Amine) | Bend | ~1600 | Medium |

| C-F (Difluoromethyl) | Stretch | 1000 - 1200 | Strong |

| C-S (Thiophene Ring) | Stretch | 600 - 800 | Weak to Medium |

Vibrational Mode Assignments and Fermi Resonance Analysis

A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific vibrational mode of the molecule. This includes not only stretching and bending modes but also torsional and out-of-plane bending modes.

Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy, can lead to shifts in band positions and changes in intensity. In thiophene and its derivatives, Fermi resonances involving C-H stretching and bending modes have been observed. acs.org A thorough analysis of the vibrational spectra of this compound would require consideration of potential Fermi resonances to accurately interpret the observed spectral features.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio upon ionization. For this compound, high-resolution and tandem mass spectrometry techniques are particularly insightful.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. acs.orgnih.govdtic.mil For this compound (C₅H₅F₂NS), the expected exact mass can be calculated with high precision, allowing for its unambiguous identification in complex mixtures.

Upon electron impact ionization, substituted thiophenes are known to undergo well-defined fragmentation processes. rsc.org The resulting mass spectra typically show a prominent molecular ion peak, which is crucial for confirming the molecular weight. rsc.org The fragmentation patterns of substituted thiophenes are influenced by the nature and position of the substituents. rsc.orgresearchgate.net For this compound, key fragmentation pathways would likely involve the loss of the difluoromethyl group or cleavage of the thiophene ring.

Expected Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺• | Molecular Ion | 149.01 |

| [M - CHF₂]⁺ | Loss of difluoromethyl radical | 98.03 |

| [M - NH₂]⁺ | Loss of amino radical | 133.02 |

| [C₄H₄S]⁺• | Thiophene radical cation | 84.00 |

| [C₃H₃S]⁺ | Thienyl cation | 71.00 |

Note: The m/z values are nominal and would be determined with high accuracy in an HRMS experiment.

The analysis of the isotopic pattern, particularly the contribution from the ³⁴S isotope, would further corroborate the presence of sulfur in the molecule.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique would be particularly valuable for characterizing derivatives of this compound, where the core moiety is further functionalized.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of a derivative would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide information about the nature and location of the substituents. For instance, the fragmentation of an amide derivative would likely show characteristic losses of the acyl group, providing evidence for the modification of the amine functionality. The fragmentation pathways of benzothiophene (B83047) radical cations have been studied, offering insights into the stability and cleavage of the thiophene ring system under mass spectrometric conditions. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related substituted thiophene structures allows for informed predictions. iucr.orgnih.govnih.gov

The crystal structure of a this compound derivative would reveal the planarity of the thiophene ring. In many substituted thiophenes, the core ring is virtually planar. iucr.org The geometry around the sulfur atom and the bond lengths and angles within the thiophene ring would be of key interest. The orientation of the difluoromethyl and amine substituents relative to the thiophene ring would also be determined. For instance, in a related structure, the thiophene ring was found to be twisted with respect to an adjacent aromatic ring. nih.gov

Predicted Crystallographic Parameters for a Derivative of this compound:

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Thiophene Ring | Essentially planar |

| C-S Bond Lengths | ~1.7 Å |

| C-C Bond Lengths (in ring) | ~1.37-1.44 Å |

| C-N Bond Length | ~1.4 Å |

| C-CF₂H Bond Length | ~1.5 Å |

Note: These are generalized predictions based on known structures of substituted thiophenes.

The solid-state packing of this compound and its derivatives would be governed by a variety of intermolecular interactions. The primary amine group is capable of forming strong hydrogen bonds (N-H···N or N-H···O, for example), which would likely dominate the crystal packing. nih.govnih.gov These hydrogen bonds can lead to the formation of specific motifs, such as chains or dimers. nih.govnih.gov

Co-crystallization of a bioactive molecule with its biological target, such as an enzyme or receptor, provides invaluable insights into the binding mode and key interactions responsible for its activity. While no specific co-crystallization studies involving this compound with a non-human biological target are reported, this technique remains a powerful tool in drug discovery and development.

Should a derivative of this compound show activity against a specific non-human biological target, X-ray crystallography of the co-crystal would reveal the precise orientation of the ligand within the binding site. nih.gov This would allow for the identification of crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein. Such structural information is fundamental for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity.

Theoretical and Computational Investigations of 4 Difluoromethyl Thiophen 3 Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 4-(Difluoromethyl)thiophen-3-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

A hypothetical data table for the optimized molecular geometry of this compound, which could be generated from DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.72 |

| C=C | 1.38 |

| C-C | 1.45 |

| C-N | 1.40 |

| C-C(F2H) | 1.51 |

| C-F | 1.36 |

| C-H (thiophene) | 1.08 |

| N-H | 1.01 |

| C-H (difluoromethyl) | 1.09 |

| **Bond Angles (°) ** | |

| C-S-C | 92.5 |

| S-C=C | 111.0 |

| C=C-C | 112.5 |

| C-C-N | 125.0 |

| C-C-C(F2H) | 123.0 |

| F-C-F | 108.0 |

| H-N-H | 115.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comtaylorandfrancis.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

A hypothetical data table for the FMO energies and global reactivity descriptors is shown below.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Global Reactivity Descriptors | |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. researchgate.netscirp.orgnih.gov

For this compound, NBO analysis could reveal the nature of the bonds within the thiophene (B33073) ring, the C-N bond, and the C-CF2H bond. It would also quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into antibonding orbitals, which contributes to the molecule's stability. The analysis provides "natural charges" on each atom, which can give a more chemically intuitive picture of the charge distribution than other methods. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netuni-muenchen.de It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for electrophilic attack. The difluoromethyl group, being electron-withdrawing, would likely lead to a region of positive potential on the adjacent carbon atom.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to simulate chemical reactions and explore their mechanisms in detail.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as electrophilic substitution on the thiophene ring or reactions at the amine group, computational simulations could be used to predict the regioselectivity and stereoselectivity of the products. This information is invaluable for designing synthetic routes and understanding the reactivity of the molecule.

Kinetic and Thermodynamic Considerations of Synthetic Processes

The synthesis of this compound involves the introduction of an amine group and a difluoromethyl group onto a thiophene ring. The kinetic and thermodynamic viability of synthetic routes are paramount for efficient production. Generally, the synthesis of substituted thiophenes can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base nih.gov. Another common method is the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source nih.gov.

For the specific case of this compound, a plausible synthetic strategy would involve the formation of a thiophene ring with appropriate precursors already bearing or being amenable to the introduction of the difluoromethyl and amino functionalities. The reaction conditions, such as temperature, solvent, and catalyst, would significantly influence the reaction kinetics. For instance, some reactions may require elevated temperatures to overcome the activation energy barrier, while others might proceed efficiently at room temperature mdpi.com.

A hypothetical reaction pathway could involve the Suzuki-Miyaura cross-coupling to introduce the difluoromethyl group, a method that has been successfully used for the arylation of thiophene derivatives mdpi.com. The kinetic and thermodynamic parameters for such a reaction would be influenced by the choice of catalyst, base, and solvent.

Table 1: General Factors Influencing Kinetic and Thermodynamic Parameters in Thiophene Synthesis

| Factor | Kinetic Influence | Thermodynamic Influence |

| Temperature | Affects reaction rate; higher temperatures generally increase the rate. | Can shift the equilibrium position based on the reaction's enthalpy change (ΔH). |

| Catalyst | Lowers the activation energy, increasing the reaction rate. | Does not affect the overall thermodynamics (ΔG) of the reaction. |

| Solvent | Can influence reaction rates by stabilizing transition states. | Can affect the relative stabilities of reactants, intermediates, and products. |

| Reactant Concentration | Higher concentrations generally lead to faster reaction rates. | Affects the position of equilibrium according to Le Chatelier's principle. |

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict and understand the regioselectivity and stereoselectivity of chemical reactions, which is particularly relevant for the synthesis of a specifically substituted compound like this compound rsc.org. The substitution pattern on the thiophene ring is crucial for its biological activity.

Regioselectivity: The introduction of substituents at specific positions on the thiophene ring is a key challenge. For electrophilic aromatic substitution reactions on a thiophene ring, the position of substitution is governed by the electronic properties of the existing substituents. The difluoromethyl group is an electron-withdrawing group, which would direct incoming electrophiles to specific positions on the thiophene ring. Conversely, the amino group is an electron-donating group. The interplay of these two groups would determine the final regiochemical outcome. Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of the most likely regioisomer to be formed rsc.org.

Stereoselectivity: While this compound itself is not chiral, derivatives of it could be. In such cases, controlling the stereochemistry would be critical. Computational methods can be used to model the interaction of reactants with chiral catalysts or auxiliaries to predict the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction can be estimated.

Structure-Activity Relationship (SAR) and Ligand-Target Modeling

The exploration of Structure-Activity Relationships (SAR) and ligand-target interactions is fundamental in drug discovery. Although specific preclinical data for this compound is not publicly available, the following sections outline the computational methodologies that would be applied to investigate its potential biological activity.

Pharmacophore Modeling and Virtual Screening Approaches (excluding human clinical data)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity nih.gov. For this compound and its derivatives, a pharmacophore model could be developed based on a set of known active compounds targeting a particular non-human biological target. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. This approach has been successfully applied to identify potential inhibitors for various targets using thiophene-containing compounds nih.gov.

Virtual screening is another powerful computational tool that can be used to identify potential hit compounds from large libraries nih.gov. This can be done through ligand-based or structure-based approaches. In the absence of a known 3D structure of the target, ligand-based virtual screening would rely on the similarity to known active molecules.

Molecular Docking and Dynamics Simulations for Biomolecular Interaction Prediction (on non-human biological targets)

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex nih.gov. For this compound, molecular docking studies could be performed to predict its binding mode and affinity to a specific non-human protein target. The difluoromethyl group and the amino group would be expected to play significant roles in the binding interactions, potentially forming hydrogen bonds or other electrostatic interactions with the protein's active site residues. Studies on other thiophene derivatives have demonstrated the utility of molecular docking in understanding their binding to various protein targets nih.gov.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. MD simulations of thiophene derivatives have been used to investigate the dynamic behavior of ligand-protein complexes and to refine the understanding of their binding interactions.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Thiophene Derivative

| Target Protein (non-human) | Ligand (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues |

| Murine Cyclooxygenase-2 | Thiophene-based inhibitor | -8.5 | Arg120, Tyr355, Ser530 |

| Aspergillus fumigatus CYP51 | Thiophene-based antifungal | -9.2 | Tyr132, His377, Cys449 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives (based on pre-clinical data only)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity acs.org. For derivatives of this compound, a QSAR model could be developed using preclinical data from in vitro or in vivo assays on non-human subjects.

The process involves calculating a set of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds acs.org. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also provide a three-dimensional map of the regions where modifications to the molecular structure are likely to improve activity acs.org.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their characterization and identification.

NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can be predicted using computational methods such as DFT rsc.org. The chemical shifts are calculated based on the electronic environment of each nucleus. The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. The presence of the difluoromethyl group would give a characteristic signal in the ¹⁹F NMR spectrum, and its coupling to the adjacent proton on the thiophene ring would be observable in the ¹H NMR spectrum. The synthesis and NMR spectral assignment of other thiophene-substituted monomers have been reported, providing a basis for comparison acs.org.

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies, which correspond to the absorption bands in the IR spectrum. The predicted IR spectrum for this compound would show characteristic bands for the N-H stretching of the amine group, C-H stretching of the thiophene ring, and C-F stretching of the difluoromethyl group.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Predicted Chemical Shift / Wavenumber | Key Functional Group |

| ¹H NMR | δ 6.0-7.5 ppm | Thiophene ring protons |

| δ 3.5-5.0 ppm | Amine protons (NH₂) | |

| δ 6.5-7.5 ppm (triplet) | CHF₂ proton | |

| ¹³C NMR | δ 110-150 ppm | Thiophene ring carbons |

| δ 110-120 ppm (triplet) | CHF₂ carbon | |

| ¹⁹F NMR | δ -90 to -130 ppm (doublet) | CHF₂ fluorine atoms |

| IR | 3300-3500 cm⁻¹ | N-H stretching |

| 3000-3100 cm⁻¹ | C-H stretching (aromatic) | |

| 1000-1200 cm⁻¹ | C-F stretching |

Note: This table contains hypothetical predicted data and should be validated with experimental results.

Computational Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural elucidation. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), the electronic environment of each nucleus in a molecule can be determined, which in turn governs its chemical shift. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. worktribe.comrsc.org For fluorine-containing compounds, specialized computational approaches are often necessary to achieve high accuracy in predicting ¹⁹F NMR chemical shifts. worktribe.comrsc.orgnih.gov

For a molecule such as this compound, computational methods can provide theoretical values for the ¹H, ¹³C, and ¹⁹F chemical shifts. These predicted spectra can be instrumental in assigning peaks in experimentally obtained NMR spectra and confirming the chemical structure. The calculations typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of the magnetic shielding constants for each atom. These are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to yield the chemical shifts.

Illustrative Data Table for Predicted NMR Chemical Shifts

As no specific computational studies for this compound were found, the following table presents hypothetical data to illustrate the expected output of such a study.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (N-H) | 4.2 | broad singlet |

| ¹H (C5-H) | 7.1 | doublet |

| ¹H (C2-H) | 6.8 | doublet |

| ¹H (CHF₂) | 6.5 | triplet |

| ¹³C (C3) | 145.0 | singlet |

| ¹³C (C4) | 120.5 | triplet |

| ¹³C (C2) | 123.8 | singlet |

| ¹³C (C5) | 121.2 | singlet |

| ¹³C (CHF₂) | 115.3 | triplet |

| ¹⁹F (CHF₂) | -115.0 | doublet |

Theoretical Vibrational Spectra Calculations for Experimental Data Validation

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, are invaluable for the interpretation of experimental spectroscopic data. These calculations, typically performed using DFT methods, can predict the frequencies and intensities of the vibrational modes of a molecule. researchgate.netmdpi.com Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. researchgate.net

By comparing the theoretically predicted vibrational spectrum with an experimentally measured one, chemists can validate the identity and purity of a synthesized compound. researchgate.netmdpi.com For thiophene derivatives, computational studies have demonstrated a good correlation between calculated and experimental vibrational frequencies. nih.gov These theoretical insights allow for a more detailed assignment of the absorption bands in an experimental IR or Raman spectrum.

Illustrative Data Table for Theoretical Vibrational Frequencies

The following table provides a hypothetical set of key vibrational frequencies for this compound, as would be predicted by computational methods.

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 | Medium | N-H asymmetric stretch |

| 3350 | Medium | N-H symmetric stretch |

| 3105 | Weak | Aromatic C-H stretch |

| 1620 | Strong | N-H scissoring bend |

| 1550 | Strong | Thiophene ring C=C stretch |

| 1480 | Medium | Thiophene ring C=C stretch |

| 1150 | Strong | C-F symmetric stretch |

| 1100 | Strong | C-F asymmetric stretch |

UV-Vis Absorption and Fluorescence Spectra Simulations

Computational methods, particularly time-dependent density functional theory (TD-DFT), can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.gov These simulations provide information on the electronic transitions between different molecular orbitals, which are responsible for the molecule's interaction with light.